N-(4-Nitrophenyl)acrylamide
Overview
Description
N-(4-Nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. It is characterized by the presence of a nitrophenyl group attached to the nitrogen atom of the acrylamide moiety. This compound is known for its green crystalline structure and is insoluble in solvents such as water, alcohol, ether, and acetone, but soluble in solvents like N,N-Dimethylformamide .
Mechanism of Action
Target of Action
N-(4-Nitrophenyl)acrylamide primarily interacts with nucleic acid bases (adenine, thymine, cytosine, uracil, and guanine), phenylalanine, histidine, and Aryl Hydrocarbon hydroxylase receptors . These targets play a crucial role in various biological processes, including DNA replication, protein synthesis, and enzymatic reactions.
Mode of Action
The interaction of this compound with its targets involves the formation of chemically bonded adducts, which are important in causing cancer . The compound’s nitro group can freely rotate around the single bond attached to the phenyl ring, forming new molecules . This rotation potential is crucial for understanding the structure, interaction, and reactivity of organic molecules .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of nucleic acids and amino acids . The compound’s interaction with these pathways can lead to changes in cellular processes, including DNA replication, protein synthesis, and enzymatic reactions .
Pharmacokinetics
The compound’s interaction with nucleic acids and amino acids suggests that it may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through normal physiological processes .
Result of Action
The molecular and cellular effects of this compound’s action include changes in DNA structure, protein synthesis, and enzymatic activity . In vitro cytotoxicity studies have shown that this compound has a half maximal inhibitory concentration value of 1 mM in HeLa cells . This suggests that the compound may have potential therapeutic applications in cancer treatment.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and toxicity can be affected by factors such as temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
N-(4-Nitrophenyl)acrylamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nucleic acid bases such as adenine, thymine, cytosine, uracil, and guanine, as well as amino acids like phenylalanine and histidine
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits cytotoxicity on HeLa cell lines, with a half-maximal inhibitory concentration (IC50) value of 1 mM . This indicates its potential impact on cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with nucleic acid bases and amino acids suggests its role in modulating biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in biomedical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential impact on overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These factors determine the compound’s effectiveness in targeting specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biochemical interactions and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Nitrophenyl)acrylamide can be synthesized through various methods. One common method involves the reaction of 4-nitroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the acrylamide moiety under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(4-Nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create functional polymers.
Biology: Investigated for its interactions with nucleic acids and proteins, particularly in the study of enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty polymers and as a reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)acrylamide
- N-(4-Methylphenyl)acrylamide
- N-(4-Methoxyphenyl)acrylamide
Uniqueness
N-(4-Nitrophenyl)acrylamide is unique due to its nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other substituted acrylamides. This uniqueness makes it valuable in specific applications, such as studying enzyme inhibition and developing functional polymers .
Properties
IUPAC Name |
N-(4-nitrophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h2-6H,1H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFKKBOJXPCXEGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60228304 | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7766-38-3 | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7766-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Nitrophenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60228304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-nitrophenyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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